molecular formula C13H23N3O B1487642 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine CAS No. 1218047-74-5

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Cat. No. B1487642
M. Wt: 237.34 g/mol
InChI Key: NMPPFZFJHGTMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is a reagent used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It has a molecular formula of C13H23N3O .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity .

Scientific Research Applications

Antibacterial and Antifungal Applications

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives have demonstrated notable antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans. This suggests potential use in combating bacterial infections and fungal diseases (Patel, Patel, & Chauhan, 2007).

Anticancer and Antituberculosis Properties

Compounds derived from 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have shown promising results in anticancer and antituberculosis studies. Certain derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Potential in Inhibiting Acetyl-CoA Carboxylase

Novel derivatives of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have been evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2. These compounds have shown potent inhibitory activities in enzyme and cell-based assays, indicating their potential in medical applications related to fatty acid synthesis (Chonan et al., 2011).

Photochemical Reactivity

Studies on the photochemical reactivity of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives, such as ciprofloxacin, in aqueous solutions have been conducted. These studies provide insights into the stability and behavior of these compounds under light exposure, which is crucial for their storage and use in various applications (Mella, Fasani, & Albini, 2001).

Interaction with Magnesium Sulfate

Research on the interaction between magnesium sulfate and quinolone family members, including 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine derivatives, has been explored. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Turel et al., 1996).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPFZFJHGTMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 6
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.